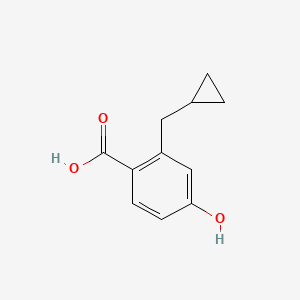
2-(Cyclopropylmethyl)-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)-4-hydroxybenzoic acid is an organic compound characterized by a cyclopropylmethyl group attached to the second carbon of a 4-hydroxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-4-hydroxybenzoic acid typically involves the following steps:
Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is treated with hydrobromic acid to form cyclopropylmethyl bromide.
Friedel-Crafts Alkylation: The cyclopropylmethyl bromide is then subjected to Friedel-Crafts alkylation with 4-hydroxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting product is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output.
Types of Reactions:
Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro derivative, followed by nucleophilic substitution with desired nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-(Cyclopropylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethyl)-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-4-hydroxybenzoic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in metabolic processes. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.
2-(Cyclopropylmethyl)benzoic acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different functional groups on the benzene ring.
Uniqueness: 2-(Cyclopropylmethyl)-4-hydroxybenzoic acid is unique due to the presence of both the cyclopropylmethyl group and the hydroxyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c12-9-3-4-10(11(13)14)8(6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H,13,14) |
InChI Key |
CNUGPSZHVWRVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















